Alsterpaullone, 2-Cyanoethyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alsterpaullon-2-cyanoethyl ist ein Derivat von Alsterpaullon, einem bekannten Inhibitor von cyclinabhängigen Kinasen und Glycogensynthasekinase-3-beta. Diese Verbindung hat aufgrund ihrer starken inhibitorischen Wirkungen auf bestimmte Kinasen Aufmerksamkeit erregt und ist somit ein wertvolles Werkzeug in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebs und regenerative Medizin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alsterpaullon-2-cyanoethyl beinhaltet typischerweise die Modifikation der Alsterpaullon-KernstrukturDieser Prozess erfordert oft die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Alsterpaullon-2-cyanoethyl beinhaltet die Skalierung der Labor-Syntheseverfahren. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelsysteme, um eine effiziente und kostengünstige Produktion zu erreichen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Skalierbarkeit und Reproduzierbarkeit des Syntheseprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alsterpaullon-2-cyanoethyl durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren und möglicherweise seine biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Cyanoethylgruppe oder andere funktionelle Gruppen auf dem Molekül zu modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Eigenschaften oder die Aktivität der Verbindung verbessert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Alsterpaullon-2-cyanoethyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung zu studieren und neue Inhibitoren zu entwickeln.

Biologie: Die Verbindung wird in Zellzyklusstudien eingesetzt und um die Rolle von Kinasen in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Alsterpaullon-2-cyanoethyl wird hinsichtlich seiner potenziellen therapeutischen Anwendungen in der Krebsbehandlung und der regenerativen Medizin untersucht.

Industrie: Die Verbindung wird in Hochdurchsatz-Screening-Assays verwendet, um neue Medikamentenkandidaten zu identifizieren

Wirkmechanismus

Alsterpaullon-2-cyanoethyl übt seine Wirkungen aus, indem es spezifische Kinasen wie cyclinabhängige Kinase 1 und Glycogensynthasekinase-3-beta hemmt. Die Verbindung konkurriert mit Adenosintriphosphat um die Bindung an das aktive Zentrum dieser Kinasen, wodurch ihre Aktivität verhindert wird. Diese Hemmung kann zu einer Zellzyklusarretierung und Apoptose in Krebszellen führen, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wirkmechanismus

Alsterpaullone 2-cyanoethyl exerts its effects by inhibiting specific kinases, such as cyclin-dependent kinase 1 and glycogen synthase kinase-3 beta. The compound competes with adenosine triphosphate for binding to the active site of these kinases, thereby preventing their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alsterpaullon: Die Stammverbindung, bekannt für ihre Kinasehemmwirkung.

Paullone: Eine Klasse von Verbindungen, die strukturell mit Alsterpaullon verwandt sind, mit unterschiedlichem Grad an Kinasehemmung.

Flavopiridol: Ein weiterer cyclinabhängiger Kinaseinhibitor mit ähnlichen Anwendungen in der Krebsforschung

Einzigartigkeit

Alsterpaullon-2-cyanoethyl zeichnet sich durch seine verbesserte Wirksamkeit und Selektivität für bestimmte Kinasen im Vergleich zu seiner Stammverbindung und anderen ähnlichen Inhibitoren aus. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von kinasebezogenen Signalwegen und die Entwicklung von gezielten Therapien .

Biologische Aktivität

Alsterpaullone, 2-Cyanoethyl (A2CE) is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and viral infections. This detailed article will explore the biological activity of A2CE, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for future research.

A2CE functions primarily as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, and CDK5. It also inhibits glycogen synthase kinase (GSK)-3β. The compound's ability to suppress these kinases leads to significant effects on cell cycle regulation and apoptosis:

- Inhibition of Cell Cycle Progression : A2CE induces G1 phase arrest by inhibiting CDK2, which is crucial for the transition from G1 to S phase. This is evidenced by reduced phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle .

- Induction of Apoptosis : Treatment with A2CE has been shown to increase apoptosis in various cell lines, particularly EBV-positive B cells. The compound enhances the expression of pro-apoptotic markers while decreasing anti-apoptotic signals .

Antitumor Activity

In vivo studies have demonstrated that A2CE exhibits significant antitumor effects:

- Survival Benefit : In a mouse model of lymphoproliferative disorders (LPDs), A2CE treatment resulted in increased survival rates and reduced tumor invasion. Mice treated with A2CE showed a marked decrease in viral DNA levels and lymphocyte infiltration in tumor tissues .

- Dose-Dependent Effects : The optimal dosage for therapeutic efficacy was determined to be 1 mg/kg administered intraperitoneally every other day for three weeks .

Inhibition of p27Kip1

A notable aspect of A2CE's biological activity is its role as a transcriptional inhibitor of p27Kip1, a cyclin-dependent kinase inhibitor involved in cell cycle regulation:

- Transcriptional Inhibition : High-throughput screening identified A2CE as a potent inhibitor of p27Kip1 transcription with an IC50 value of 200 nM. The mechanism involves preventing FoxO3a from binding to the p27Kip1 promoter, thereby reducing its expression .

- Impact on Retinal Pigment Epithelium (RPE) Cells : Studies have shown that inhibition of p27Kip1 using A2CE leads to multinucleation in RPE cells, indicating its potential role in tissue regeneration studies .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of A2CE:

- Case Study 1 : In a preclinical trial involving EBV-positive B-cell lines, treatment with A2CE resulted in significant apoptosis and cell cycle arrest. The study underscored the compound's potential as a therapeutic agent against EBV-associated malignancies .

- Case Study 2 : A mouse model study demonstrated that A2CE treatment led to decreased tumor formation and improved survival rates compared to untreated controls. Histological analysis revealed reduced lymphocyte infiltration in treated tumors, suggesting effective tumor suppression .

Eigenschaften

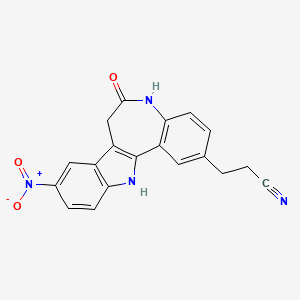

Molekularformel |

C19H14N4O3 |

|---|---|

Molekulargewicht |

346.3 g/mol |

IUPAC-Name |

3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |

InChI |

InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |

InChI-Schlüssel |

UBLFSMURWWWWMH-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |

Kanonische SMILES |

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.